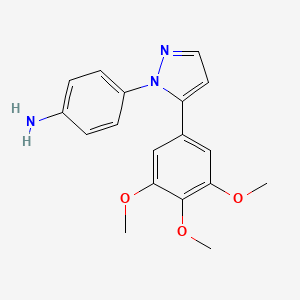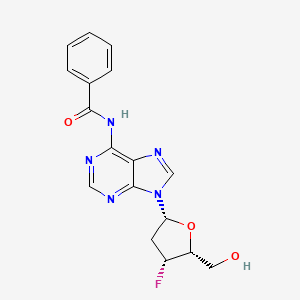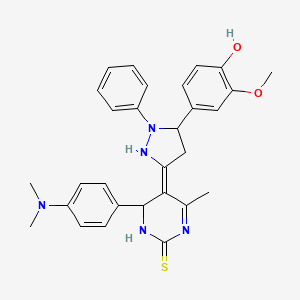
Raloxifene-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Raloxifene-d10 is a deuterium-labeled version of raloxifene, a selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research to study metabolic pathways and mechanisms of action in various biological systems. The deuterium labeling allows for more precise tracking and analysis in experimental settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of raloxifene-d10 involves the incorporation of deuterium atoms into the raloxifene molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. Quality control measures are essential to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Raloxifene-d10 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered biological activity.
科学研究应用
Raloxifene-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and interactions of raloxifene in biological systems.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in various diseases, including osteoporosis and breast cancer.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用机制
Raloxifene-d10 exerts its effects by selectively binding to estrogen receptors in various tissues. This binding can either activate or inhibit estrogenic pathways, depending on the tissue type. In bone tissue, this compound acts as an estrogen agonist, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an estrogen antagonist, reducing the risk of cancer development .
相似化合物的比较
Similar Compounds
Tamoxifen: Another SERM used in the treatment of breast cancer.
Alendronate: A bisphosphonate used to treat osteoporosis.
Evenity (romosozumab): A monoclonal antibody used for osteoporosis treatment
Uniqueness
Raloxifene-d10 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in research settings. Compared to tamoxifen, this compound has a lower risk of uterine cancer and does not cause endometrial proliferation. Compared to alendronate and romosozumab, this compound offers a different mechanism of action, providing an alternative therapeutic option for osteoporosis and breast cancer prevention .
属性
分子式 |
C28H27NO4S |
|---|---|
分子量 |
483.6 g/mol |
IUPAC 名称 |
[4-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]methanone |
InChI |
InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i1D2,2D2,3D2,14D2,15D2 |
InChI 键 |
GZUITABIAKMVPG-VKRZQTKSSA-N |
手性 SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)




![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)

![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)
![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)

![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)
